molecular formula C24H31N3O2S B3661472 2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B3661472
M. Wt: 425.6 g/mol
InChI Key: FUAGTXMMQJHJRA-UHFFFAOYSA-N
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Description

2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a cyclopenta[b]thiophene ring, which is fused with other functional groups, including an azepane ring and a dimethylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Cyclopenta[b]thiophene Ring: : The cyclopenta[b]thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative. This step typically requires the use of a strong acid catalyst and elevated temperatures.

  • Introduction of the Azepane Ring: : The azepane ring can be introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable azepane derivative with the cyclopenta[b]thiophene intermediate under basic conditions.

  • Attachment of the Dimethylphenyl Group: : The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate acylating agent.

  • Final Coupling Reaction: : The final step involves the coupling of the azepane and dimethylphenyl-substituted cyclopenta[b]thiophene intermediate with an appropriate carboxamide derivative. This step typically requires the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be achieved through the use of advanced techniques, such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

  • Reduction: : Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced derivatives with fewer functional groups.

Scientific Research Applications

2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery and development.

  • Medicine: : The compound has potential therapeutic applications due to its biological activities. It may be used as a lead compound for the development of new drugs for the treatment of various diseases.

  • Industry: : The compound can be used in the development of new materials with unique properties. Its heterocyclic structure makes it a valuable component in the design of advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

  • Binding to Enzymes: : The compound may bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

  • Interaction with Receptors: : The compound may interact with specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

  • Disruption of Cellular Processes: : The compound may disrupt various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to its biological effects.

Comparison with Similar Compounds

2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:

  • Thiophene Derivatives: : Compounds containing the thiophene ring, such as thiophene-2-carboxamide, share structural similarities with the target compound. the presence of additional functional groups, such as the azepane and dimethylphenyl groups, makes the target compound unique.

  • Azepane Derivatives: : Compounds containing the azepane ring, such as azepane-1-carboxamide, also share structural similarities. The combination of the azepane ring with the cyclopenta[b]thiophene ring in the target compound provides unique properties.

  • Dimethylphenyl Derivatives: : Compounds containing the dimethylphenyl group, such as 2,4-dimethylphenylamine, share structural similarities. The incorporation of the dimethylphenyl group into the target compound enhances its biological activities.

Properties

IUPAC Name

2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-16-10-11-19(17(2)14-16)25-23(29)22-18-8-7-9-20(18)30-24(22)26-21(28)15-27-12-5-3-4-6-13-27/h10-11,14H,3-9,12-13,15H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAGTXMMQJHJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)CN4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
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2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
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2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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